Chemical Properties of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
Chemical Properties of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
The following technical guide details the chemical properties, synthesis, and applications of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a critical intermediate in the development of small-molecule kinase and PARP inhibitors.
Executive Summary
4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. Its structural uniqueness lies in the specific substitution pattern of the indazole core: a fluorine atom at the C4 position and a methoxy group at the C6 position. This arrangement modulates the electronic environment of the scaffold, influencing both the acidity of the N1-proton and the reactivity of the C3-aldehyde. It serves as a pivotal intermediate for synthesizing polypharmacological agents, particularly PARP (Poly ADP-ribose polymerase) inhibitors and tyrosine kinase inhibitors, where the indazole moiety acts as a bioisostere for the indole or purine rings found in natural ligands.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a fused benzene and pyrazole ring (indazole) bearing three functional handles:[1]
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C3-Formyl Group (-CHO): A reactive electrophile susceptible to nucleophilic attack, serving as the primary attachment point for side chains via reductive amination or olefination.
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C4-Fluorine: An electron-withdrawing group (EWG) that lowers the pKa of the N1-proton through inductive effects and enhances metabolic stability by blocking oxidative metabolism at this position.
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C6-Methoxy: An electron-donating group (EDG) that increases electron density in the benzene ring, potentially enhancing interactions with target proteins via hydrogen bonding.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | C₉H₇FN₂O₂ | - |
| Molecular Weight | 194.16 g/mol | - |
| CAS Number | 887569-21-3 | Confirmed Identifier |
| Appearance | Pale yellow to off-white solid | Typical of indazole aldehydes |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water |
| pKa (Calculated) | ~12.5 (N1-H) | Acidic due to F-substitution |
| LogP (Calculated) | ~1.8 - 2.1 | Lipophilic character |
| H-Bond Donors | 1 (NH) | - |
| H-Bond Acceptors | 4 (N, O, F) | - |
Synthetic Pathways
The most robust and scalable method for synthesizing 1H-indazole-3-carbaldehydes is the nitrosative ring contraction/rearrangement of the corresponding indole. This route is preferred over direct formylation of the indazole (Vilsmeier-Haack) due to regioselectivity issues.
Primary Synthesis: Nitrosation of Indole
This protocol utilizes 4-fluoro-6-methoxy-1H-indole as the precursor. The reaction proceeds via the formation of an N-nitroso intermediate, followed by rearrangement to the indazole.
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), DMF/Water.[2]
Step-by-Step Protocol:
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Preparation: Dissolve 4-fluoro-6-methoxy-1H-indole (1.0 equiv) in DMF (5-10 volumes).
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Nitrosation: Cool the solution to 0°C. Add an aqueous solution of NaNO₂ (8.0 equiv) followed by the slow addition of 2N HCl (7.0 equiv).
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Reaction: Stir the mixture at ambient temperature (20-25°C) for 4–6 hours. The solution typically turns from yellow to a darker orange/brown.
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Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF.
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Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Visualization of Synthesis Logic
Caption: Nitrosative rearrangement pathway converting the indole core to the indazole-3-carbaldehyde scaffold.
Reactivity Profile & Applications
The versatility of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde stems from its ability to undergo orthogonal transformations at the aldehyde and the nitrogen centers.
C3-Aldehyde Transformations
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Reductive Amination: The most common application. Reaction with primary or secondary amines in the presence of reducing agents (NaBH(OAc)₃ or NaBH₃CN) yields amine-linked side chains, crucial for optimizing solubility and target affinity in kinase inhibitors.
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Oxidation: Conversion to the carboxylic acid (using NaClO₂/NaH₂PO₄) allows for amide coupling.
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Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl-indazoles.
N1-Alkylation (Regioselectivity)
The indazole nitrogen (N1) is nucleophilic. Alkylation with alkyl halides typically occurs at N1, but N2-alkylation is a common competing side reaction.
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Control Strategy: Use of soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) generally favors N1-alkylation. The steric bulk of the C7-H (adjacent to N1) vs. the C3-substituent influences the ratio, but the C4-fluorine also impacts the electronic density, often making N1 more acidic and reactive.
Visualization of Reactivity
Caption: Divergent synthetic utility of the scaffold, highlighting key transformations for drug discovery.
Handling & Safety (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
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ChemScene. (2023). 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Product Data. Retrieved from
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BLD Pharm. (2023). Product Analysis: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS 887569-21-3).[3][4][5][6] Retrieved from
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Lefebvre, V., et al. (2010).[7] General access to 1H-indazole-3-carboxaldehydes via nitrosation of indoles. Journal of Organic Chemistry. (General method validation).
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BenchChem. (2025).[1][2] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note. (Analogous synthesis protocol). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 518987-33-2|6-Fluoro-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 885521-07-3|6-Fluoro-4-methoxy-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 1379252-04-6|7-Methoxy-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 885520-11-6|6-Hydroxy-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. Indazole synthesis [organic-chemistry.org]
